Acetic acid, bis[(1-oxo-2-propenyl)amino]-
Description
Acetic acid, bis[(1-oxo-2-propenyl)amino]- is a chemical compound with the molecular formula C8H11NO4 It is known for its unique structure, which includes two acetic acid groups linked by a bis[(1-oxo-2-propenyl)amino] moiety
Properties
CAS No. |
4387-85-3 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-5(11)9-7(8(13)14)10-6(12)4-2/h3-4,7H,1-2H2,(H,9,11)(H,10,12)(H,13,14) |
InChI Key |
LVKKFNORSNCNPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC(C(=O)O)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, bis[(1-oxo-2-propenyl)amino]- typically involves the reaction of acetic anhydride with 1-oxo-2-propenylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of acetic acid, bis[(1-oxo-2-propenyl)amino]- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and chromatography to further purify the compound.
Types of Reactions:
Oxidation: Acetic acid, bis[(1-oxo-2-propenyl)amino]- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Acetic acid, bis[(1-oxo-2-propenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, bis[(1-oxo-2-propenyl)amino]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical reactions.
Comparison with Similar Compounds
- Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-
- Acetic acid, hydroxy((1-oxo-2-propenyl)amino)-, butyl ester
Comparison: Acetic acid, bis[(1-oxo-2-propenyl)amino]- is unique due to the presence of two acetic acid groups linked by a bis[(1-oxo-2-propenyl)amino] moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- has only one acetic acid group, which affects its reactivity and applications. The butyl ester derivative has different solubility and physical properties due to the presence of the butyl group.
Biological Activity
Acetic acid, bis[(1-oxo-2-propenyl)amino]-, a compound characterized by its unique structure comprising an acetic acid moiety and two propenylamine groups, has garnered attention for its biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₇N₃O₄
- Molecular Weight : Approximately 173.17 g/mol
- Functional Groups : Includes amino (-NH₂), carbonyl (C=O), and carboxylic acid (-COOH) groups, contributing to its reactivity.
The compound's structure facilitates various interactions with biological systems, making it a candidate for pharmaceutical applications.
Biological Activity
Acetic acid, bis[(1-oxo-2-propenyl)amino]- exhibits notable antimicrobial properties . Research indicates that compounds with similar structural features may possess significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : Studies suggest that the compound disrupts bacterial cell membranes, leading to cell lysis.
- Interaction with Biological Macromolecules : The compound shows a capacity to interact with proteins and nucleic acids, influencing enzyme activity and cellular processes .
- Potential Drug Delivery System : Its ability to penetrate biological membranes suggests possible applications in drug delivery systems .
Comparative Analysis
To better understand the uniqueness of acetic acid, bis[(1-oxo-2-propenyl)amino]-, it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Acetic Acid | Carboxylic acid group | Simple structure; widely used |
| 2-Hydroxypropanoic Acid | Hydroxyl group on propanoic acid | Commonly known as lactic acid |
| 2-Aminoacetic Acid | Amino group on acetic acid | Known as glycine; important amino acid |
| 3-Hydroxybutanoic Acid | Hydroxyl group on butanoic acid | Plays a role in metabolism |
The unique combination of functional groups in acetic acid, bis[(1-oxo-2-propenyl)amino]- allows for diverse chemical reactivity and potential biological applications not found in simpler analogs .
Antimicrobial Efficacy
A study demonstrated that a composite containing acetic acid, bis[(1-oxo-2-propenyl)amino]- exhibited significant antibacterial activity against clinical strains of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) that was effective in inhibiting bacterial growth .
Drug Interaction Studies
Research focusing on the binding affinity of acetic acid, bis[(1-oxo-2-propenyl)amino]- with various proteins revealed that it could potentially modulate enzyme activities critical for cellular functions. This property could be harnessed for developing targeted therapies in diseases where enzyme regulation is disrupted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
